methyl 3-amino-1H-1,2,4-triazole-5-carboxylate;sulfuric acid
Description
Methyl 3-amino-1H-1,2,4-triazole-5-carboxylate (CAS: 3641-14-3) is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an amino group at position 3 and a methyl ester at position 3. Its molecular formula is C₄H₆N₄O₂, with a molecular weight of 142.12 g/mol . The compound is typically synthesized via reactions involving sulfonyl chlorides and heterocyclic amines, as demonstrated in studies where 1H-1,2,4-triazol-5-amine reacts with methyl oxazole sulfonyl chlorides under specific conditions .
Key properties include:
- Physical Form: Crystalline powder .
- Reactivity: The amino group enhances nucleophilicity, enabling substitutions, while the ester group allows hydrolysis or transesterification .
- Applications: Used in synthesizing pharmaceuticals, agrochemicals, and as a ligand in nanocatalysts (e.g., silica-grafted sulfuric acid-triazole hybrids) .
Properties
Molecular Formula |
C4H8N4O6S |
|---|---|
Molecular Weight |
240.20 g/mol |
IUPAC Name |
methyl 3-amino-1H-1,2,4-triazole-5-carboxylate;sulfuric acid |
InChI |
InChI=1S/C4H6N4O2.H2O4S/c1-10-3(9)2-6-4(5)8-7-2;1-5(2,3)4/h1H3,(H3,5,6,7,8);(H2,1,2,3,4) |
InChI Key |
WBMNWNUTFACLSK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=NN1)N.OS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthetic Procedure
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Thiosemicarbazide, Oxalic acid, Water, 50–80°C, 6 h; NaOH addition, 8 h | Formation of intermediate 4 by reacting thiosemicarbazide with oxalic acid in aqueous medium, followed by neutralization | Intermediate 4 (white solid) |
| 2 | Intermediate 4, Nitric acid solution, Heating | Removal of mercapto groups to form Intermediate 6 | Intermediate 6 |
| 3 | Intermediate 6, Methanol, Sulfuric acid catalyst | Esterification reaction to form methyl 3-amino-1H-1,2,4-triazole-5-carboxylate | Target ester compound |
Formation of Sulfuric Acid Salt
After obtaining methyl 3-amino-1H-1,2,4-triazole-5-carboxylate, the compound is converted into its sulfuric acid salt by reaction with sulfuric acid. This salt formation enhances compound stability and solubility for further applications. The reaction typically involves mixing the ester with stoichiometric sulfuric acid under controlled temperature conditions until salt formation is complete.
Comparative Analysis of Preparation Methods
| Feature | Traditional Diazo Method | Non-Diazo Thiosemicarbazide Method |
|---|---|---|
| Safety | Low (explosive diazonium salts) | High (no diazotization) |
| Solvent | Organic solvents, multiple steps | Water and methanol, greener process |
| Purification | Requires chromatographic separation | No chromatographic purification needed |
| Yield | Moderate to low | >58% total yield |
| Scalability | Limited due to safety | Suitable for industrial scale |
| Environmental Impact | Higher due to hazardous reagents | Lower, environmentally friendly |
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-1H-1,2,4-triazole-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the triazole ring or the ester group.
Substitution: The amino group on the triazole ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce N-alkyl or N-acyl derivatives.
Scientific Research Applications
Methyl 3-amino-1H-1,2,4-triazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including nucleoside analogues.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of methyl 3-amino-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The ester group may also undergo hydrolysis, releasing the active triazole derivative, which can then exert its effects on biological pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Triazole Derivatives
a) Methyl 1H-1,2,4-Triazole-5-Carboxylate (CAS: 4928-88-5)
- Structure: Lacks the amino group at position 3.
- Reactivity: Reduced nucleophilicity compared to the amino-substituted analog, limiting its utility in substitution reactions .
- Applications : Primarily serves as an intermediate in synthesizing imidazo[1,2-a]pyridine derivatives .
b) 3-Amino-1H-1,2,4-Triazole-5-Carboxylic Acid (CAS: 3641-13-2)
- Structure : Carboxylic acid replaces the methyl ester.
- Reactivity : The carboxylic acid group enables decarboxylation or salt formation, contrasting with the ester’s susceptibility to hydrolysis .
- Applications : Used in metal coordination chemistry due to its acidic protons .
c) 3-Bromo-1H-1,2,4-Triazole-5-Carboxylic Acid (CAS: 674287-63-9)
- Structure : Bromine substituent at position 3 and carboxylic acid at position 4.
- Reactivity: Bromine enhances electrophilicity, facilitating cross-coupling reactions, unlike the amino group’s nucleophilic role .
Table 1: Structural Comparison of Triazole Derivatives
Thiophene and Pyrazole Analogs
a) Methyl 3-Aminothiophene-2-Carboxylate (CAS: 22288-78-4)
- Structure: Thiophene ring with amino and ester groups.
- Reactivity : Thiophene’s aromaticity stabilizes intermediates in electrophilic substitutions, unlike the electron-deficient triazole core .
- Applications : Key intermediate in synthesizing bioactive thiophene derivatives .
b) 5-Amino-3-Methyl-1H-Pyrazole-4-Carboxamide Sulfate
Nucleophilic Substitution
The amino group in methyl 3-amino-1H-1,2,4-triazole-5-carboxylate facilitates reactions with electrophiles like sulfonyl chlorides, forming sulfonamide derivatives . In contrast, non-amino triazoles (e.g., methyl 1H-1,2,4-triazole-5-carboxylate) require harsher conditions for similar reactions .
Role in Nanocatalysts
Silica-supported 3-amino-1,2,4-triazole-sulfuric acid hybrids demonstrate high efficiency in synthesizing pyrimidine-dione derivatives under solvent-free conditions . Comparatively, alumina sulfuric acid (ASA) and molybdate sulfuric acid (MSA) are preferred for multi-component condensations (e.g., pyrrole synthesis) due to stronger acidity .
Table 2: Catalytic Performance Comparison
Biological Activity
Methyl 3-amino-1H-1,2,4-triazole-5-carboxylate; sulfuric acid is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Overview of Triazole Compounds
Triazoles are five-membered nitrogen-containing heterocycles known for their significant biological activities. The two main types are 1,2,3-triazoles and 1,2,4-triazoles. These compounds have been recognized for their potential in various therapeutic applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties .
Molecular Structure:
- Molecular Formula: C₄H₆N₄O₂
- Molecular Weight: 142.116 g/mol
- CAS Number: 3641-14-3
Table 1: Basic Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₄H₆N₄O₂ |
| Molecular Weight | 142.116 g/mol |
| CAS Number | 3641-14-3 |
Antimicrobial Activity
Triazole derivatives exhibit notable antimicrobial properties. Methyl 3-amino-1H-1,2,4-triazole-5-carboxylate has shown efficacy against various bacterial strains. Studies indicate that modifications in the triazole structure can enhance its antibacterial activity .
Anticancer Properties
Research has demonstrated that triazole compounds possess anticancer activities through various mechanisms:
- Inhibition of Tumor Growth: Methyl 3-amino-1H-1,2,4-triazole-5-carboxylate has been observed to inhibit the proliferation of cancer cells in vitro.
- Mechanism of Action: The compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways associated with cell survival and proliferation .
Case Study: Antitumor Activity
A study evaluated the cytotoxic effects of methyl 3-amino-1H-1,2,4-triazole-5-carboxylate on several cancer cell lines. Results indicated a significant reduction in cell viability with an IC₅₀ value comparable to established chemotherapeutics .
Pharmacological Mechanisms
The biological activity of methyl 3-amino-1H-1,2,4-triazole-5-carboxylate can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition: The compound may inhibit enzymes involved in nucleic acid synthesis or metabolic pathways critical for tumor growth.
- Receptor Modulation: Interaction with cellular receptors can alter signaling pathways that regulate cell growth and apoptosis.
Research Findings
Recent studies have highlighted the broad spectrum of biological activities associated with triazole derivatives:
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against multiple bacterial strains |
| Anticancer | Induces apoptosis in cancer cell lines |
| Anti-inflammatory | Reduces inflammatory markers in vitro |
| Antiviral | Potential activity against viral infections |
Q & A
Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
